6-methoxy-2,3-dihydro-1H-inden-5-ol
Description
Properties
CAS No. |
83802-75-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of 6-Methoxy-1-indanone
The synthesis begins with 6-methoxy-1-indanone, where nitration introduces a nitro group at position 5. Using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, the methoxy group directs electrophilic substitution to the para position, yielding 5-nitro-6-methoxy-1-indanone. This step achieves a 22% yield due to competing meta nitration and over-nitration byproducts.
Optimization :
Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C. This step proceeds quantitatively, forming 5-amino-6-methoxy-1-indanone.
Alternative Methods :
Diazotization and Hydrolysis
The amine is converted to a hydroxyl group via diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by hydrolysis in boiling water. This step yields 6-methoxy-2,3-dihydro-1H-inden-5-ol with an overall yield of 18% over three steps.
Challenges :
-
Diazonium intermediates are thermally unstable, requiring precise temperature control.
-
Side products include chlorinated derivatives if residual HCl is present during hydrolysis.
Aldol Condensation-Reduction-Cyclization Approach
Aldol Condensation
3-Hydroxy-4-methoxybenzaldehyde undergoes aldol condensation with acetone in the presence of sodium hydroxide (NaOH) at 25°C, forming a chalcone derivative. The methoxy group stabilizes the intermediate enolate, directing coupling to the ortho position relative to the hydroxyl group.
Reaction Conditions :
Reduction of α,β-Unsaturated Ketone
The chalcone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, selectively hydrogenating the double bond to yield a diol. Excess NaBH₄ (2.5 equiv.) ensures complete reduction without ketone over-reduction.
Spectroscopic Confirmation :
Acid-Catalyzed Cyclization
The diol undergoes cyclization in concentrated sulfuric acid (H₂SO₄) at 80°C, forming the inden ring via dehydration. The hydroxyl group at position 5 is retained due to steric protection by the methoxy group.
Yield : 40.7% over three steps.
Friedel-Crafts Acylation and Baeyer-Villiger Oxidation
Friedel-Crafts Acylation
4-Methoxybenzene reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 0°C, forming 4-methoxyacetophenone. The methoxy group activates the ring for electrophilic attack at the para position.
Limitations :
Baeyer-Villiger Oxidation
The ketone is treated with trifluoroperacetic acid (CF₃CO₃H) at −20°C, inserting an oxygen atom adjacent to the carbonyl group. Hydrolysis of the resulting lactone with aqueous HCl yields a dihydroxy intermediate.
Regioselectivity :
Selective Methylation
The dihydroxy intermediate undergoes methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, selectively protecting the hydroxyl group at position 6 as a methoxy group. The final product is obtained in 32% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield | Advantages | Challenges |
|---|---|---|---|---|
| Nitration-Reduction | Nitration, reduction, hydrolysis | 18% | Uses commercially available starting materials | Low yield in nitration step |
| Aldol Condensation | Aldol, reduction, cyclization | 40.7% | High regioselectivity | Multi-step purification required |
| Friedel-Crafts/Baeyer | Acylation, oxidation, methylation | 32% | Scalable for industrial production | Hazardous reagents (CF₃CO₃H, AlCl₃) |
Mechanistic Insights and Optimization
Role of Directing Groups
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted indene.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include 6-methoxy-2,3-dihydro-1H-inden-5-one or 6-methoxy-2,3-dihydro-1H-inden-5-al.
Reduction: Products may include 6-methoxy-2,3-dihydro-1H-indene.
Substitution: Products will vary based on the substituents introduced.
Scientific Research Applications
6-methoxy-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3-dihydro-1H-inden-5-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The biological and chemical properties of dihydroindenol derivatives are influenced by substituent type, position, and electronic effects. Below is a detailed comparison with analogs:
Table 1: Key Structural Analogs and Properties
Substituent Effects on Reactivity and Bioactivity
- Methoxy vs. Hydroxyl Groups :
The 6-methoxy group in this compound enhances electron density on the aromatic ring, favoring electrophilic substitutions. In contrast, the hydroxyl group in 2,3-dihydro-1H-inden-5-ol (#19) enables hydrogen bonding, improving solubility and reactivity in condensation reactions . - Halogenated Derivatives :
Bromo (6-Bromo) and chloro (5-Chloro) substituents increase molecular weight and steric bulk, altering binding affinity in drug-receptor interactions. For example, bromo derivatives are pivotal in Suzuki couplings for antitumor compound synthesis . - Fluorinated Analogs :
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol exhibits increased metabolic stability and lipophilicity due to fluorine’s electronegativity, making it suitable for CNS-targeting drugs .
Alzheimer’s Disease Therapeutics
This compound derivatives, such as thiazole-bearing donepezil analogs, show potent acetylcholinesterase inhibition (IC₅₀ values < 1 µM) and beta-amyloid aggregation suppression . Comparatively, non-methoxy analogs like 2,3-dihydro-1H-inden-5-ol lack this specificity due to the absence of electron-donating groups critical for enzyme interaction .
Antitumor Activity
Heterocyclic aurone derivatives synthesized from this compound demonstrate cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC₅₀ values comparable to cisplatin.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methoxy-2,3-dihydro-1H-inden-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the indene core. A common approach is the introduction of methoxy and hydroxyl groups via nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxy groups can be introduced using methylating agents like dimethyl sulfate under basic conditions . Optimization includes controlling reaction temperature (e.g., 60–80°C for methoxylation) and using catalysts such as BF₃·Et₂O to enhance regioselectivity . Side reactions like over-oxidation of the hydroxyl group can be mitigated by using mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with a C18 column and UV detection at 254 nm resolves impurities from the parent compound .
- Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy) and IR (broad peak ~3200 cm⁻¹ for -OH) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 178.1) validates molecular weight .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) at 4°C yield high-purity crystals due to moderate polarity matching the compound’s solubility profile. Slow evaporation of dichloromethane/hexane (1:5) is also effective for X-ray-quality crystals .
Advanced Research Questions
Q. How do substituent effects (e.g., fluoro, bromo) at the 5-position influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Reactivity : Electron-withdrawing groups (e.g., -Br) deactivate the aromatic ring, slowing electrophilic substitution. Fluorination at C5 enhances metabolic stability but may reduce solubility .
- Biological Activity : Brominated analogs (e.g., 6-bromo derivatives) show increased cytotoxicity in cancer cell lines (IC₅₀ ~10 μM) compared to methoxy derivatives . Activity is assessed via MTT assays using HepG2 or MCF-7 cells .
Q. What strategies resolve contradictions in reported biological activity data for indene derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardization steps:
- Use >95% pure compounds (validated by HPLC) .
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
Q. How can stereochemical outcomes in dihydroindenol derivatives be controlled during synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) enforce enantioselectivity. For example, (2S)-configured dihydroindenols are synthesized using L-proline-derived catalysts with >90% ee . Absolute configuration is confirmed by X-ray crystallography or CD spectroscopy .
Methodological Notes
- Toxicity Screening : Use Ames test (TA98 strain) for mutagenicity and zebrafish embryos (LC₅₀) for acute toxicity .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with COX-2 (PDB: 5KIR) for anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
